

6-Bromoimidazo[1,2-a]pyrazin-2-amine chemical properties

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Compound of Interest

Compound Name: 6-Bromoimidazo[1,2-a]pyrazin-2-amine

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An In-depth Technical Guide to the Chemical Properties and Applications of **6-Bromoimidazo[1,2-a]pyrazin-2-amine**

Abstract

6-Bromoimidazo[1,2-a]pyrazin-2-amine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its fused bicyclic core, the imidazo[1,2-a]pyrazine system, is a recognized privileged scaffold found in numerous biologically active molecules. This guide provides a comprehensive overview of the core chemical properties, synthesis, spectroscopic characterization, reactivity, and applications of **6-bromoimidazo[1,2-a]pyrazin-2-amine**, with a focus on its utility for researchers, medicinal chemists, and drug development professionals. The strategic placement of the bromine atom at the C6 position and the amine group at the C2 position offers dual functional handles for molecular elaboration, making it a versatile intermediate for library synthesis and lead optimization.

Core Physicochemical and Structural Properties

6-Bromoimidazo[1,2-a]pyrazin-2-amine is typically supplied as a white to off-white solid powder.^[1] Its core structure consists of a pyrazine ring fused with an imidazole ring, creating a planar, aromatic system. The key physicochemical properties are summarized in the table below.

Property	Value	Source
IUPAC Name	6-bromoimidazo[1,2-a]pyrazin-2-amine	PubChem
CAS Number	1103861-38-6	BLDpharm[2]
Molecular Formula	C ₆ H ₅ BrN ₄	PubChem
Molecular Weight	213.03 g/mol	PubChem
Monoisotopic Mass	211.96976 Da	PubChem
Appearance	White powder	Guidechem[1]
Storage	Keep in dark place, inert atmosphere, 2-8°C	BLDpharm[2]
SMILES	<chem>C1=C(N=C2N1C=C(N=C2)Br)N</chem>	PubChem[3]
InChIKey	HDHWDOMFULLEJI-UHFFFAOYSA-N	PubChem

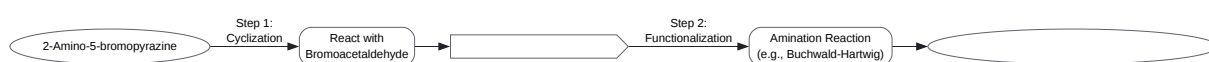
Below is a diagram illustrating the chemical structure and atom numbering of the core scaffold.

Caption: Chemical structure of **6-Bromoimidazo[1,2-a]pyrazin-2-amine**.

Synthesis and Manufacturing

The synthesis of the imidazo[1,2-a]pyrazine core generally involves the condensation of a 2-aminopyrazine derivative with a two-carbon electrophile, such as an α -haloketone or α -haloaldehyde. This is a variation of the classic Tschitschibabin reaction for imidazo[1,2-a]pyridines.

A plausible and efficient synthetic route to **6-bromoimidazo[1,2-a]pyrazin-2-amine** starts from commercially available 2-amino-5-bromopyrazine. The imidazole ring is constructed, followed by the introduction of the 2-amino group.



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Caption: Plausible synthetic workflow for the target compound.

Representative Experimental Protocol: Two-Step Synthesis

Causality Behind Choices: This protocol is designed for efficiency and control. Step 1 (cyclization) is typically robust for forming the imidazo[1,2-a]pyrazine core. Step 2 requires a more specialized approach, like palladium-catalyzed amination, to selectively install the amine at the C2 position, which can be challenging via other methods.

Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyrazine

- **Reagents & Setup:** To a solution of 2-amino-5-bromopyrazine (1.0 eq) in a suitable solvent like ethanol or DMF, add bromoacetaldehyde diethyl acetal (1.2 eq) and a non-nucleophilic base such as sodium bicarbonate (2.0 eq).
- **Reaction:** Heat the mixture to reflux (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed (usually 12-24 hours). The acidic conditions generated in situ will hydrolyze the acetal to the reactive aldehyde for the condensation reaction.
- **Workup & Isolation:** Cool the reaction to room temperature. Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- **Purification:** Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield 6-bromoimidazo[1,2-a]pyrazine.

Step 2: Synthesis of 6-Bromoimidazo[1,2-a]pyrazin-2-amine

- **Reagents & Setup:** In a reaction vessel purged with an inert gas (e.g., Argon or Nitrogen), combine 6-bromoimidazo[1,2-a]pyrazine (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable ligand (e.g., Xantphos or BINAP, 4-10 mol%), and an amine source like benzophenone imine (1.2 eq). Add a strong, non-nucleophilic base such as sodium tert-butoxide (1.5 eq) and an anhydrous solvent like toluene or dioxane.

- Expertise Note: The use of benzophenone imine followed by acidic hydrolysis is a standard method to install a primary amine in Buchwald-Hartwig amination reactions, as direct coupling with ammonia can be low-yielding.
- Reaction: Heat the mixture to 80-110 °C and stir until the starting material is consumed as monitored by LC-MS (typically 4-12 hours).
- Hydrolysis & Workup: Cool the reaction. Add a solution of aqueous HCl (e.g., 2M) and stir for 1-2 hours to hydrolyze the imine. Neutralize the mixture with a base (e.g., saturated NaHCO₃ solution) and extract with a suitable organic solvent like dichloromethane or ethyl acetate.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography or recrystallization to afford the final product, **6-bromoimidazo[1,2-a]pyrazin-2-amine**.

Spectroscopic Analysis

Full experimental spectra for this specific compound are not widely available in public databases.[4][5] However, based on its structure and data from analogous compounds, the following spectral characteristics are expected.

Technique	Expected Characteristics
^1H NMR	- Aromatic Protons: Signals expected in the δ 7.5-9.0 ppm range. Three distinct signals for the protons at C3, C5, and C8. - Amine Protons ($-\text{NH}_2$): A broad singlet, typically in the δ 5.0-7.0 ppm range, which is exchangeable with D_2O .
^{13}C NMR	- Aromatic Carbons: Approximately 6 signals are expected in the aromatic region (δ 110-155 ppm), corresponding to the carbon atoms of the bicyclic core. The carbon bearing the bromine (C6) will be shifted relative to the parent scaffold.
Mass Spec (MS)	- Molecular Ion: A characteristic pair of peaks for the molecular ion $[\text{M}]^+$ and $[\text{M}+2]^+$ in approximately a 1:1 ratio, which is indicative of the presence of a single bromine atom. For $\text{C}_6\text{H}_5\text{BrN}_4$, the expected m/z would be ~ 212 and ~ 214 .
Infrared (IR)	- N-H Stretch: A pair of medium-to-sharp bands in the $3300\text{-}3500\text{ cm}^{-1}$ region, characteristic of a primary amine. - C=N and C=C Stretch: Multiple bands in the $1500\text{-}1650\text{ cm}^{-1}$ region, corresponding to the aromatic ring system.

Chemical Reactivity and Derivatization

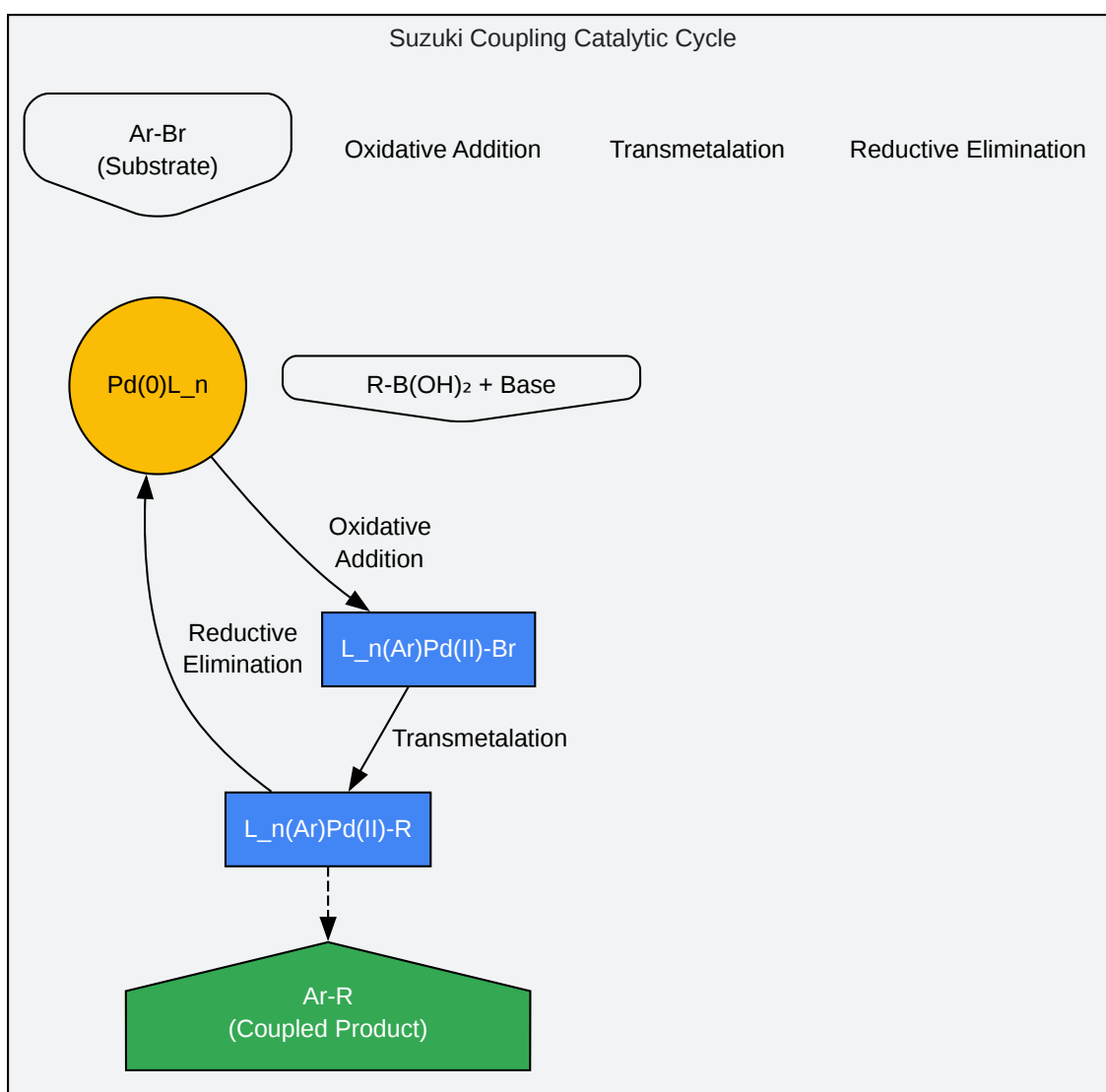
The utility of **6-bromoimidazo[1,2-a]pyrazin-2-amine** stems from its two distinct reactive sites, which allow for sequential and orthogonal derivatization.

Reactivity at the C6-Bromo Position: Cross-Coupling

The aryl bromide at the C6 position is an excellent handle for palladium-catalyzed cross-coupling reactions. This is the primary method for introducing molecular diversity at this position. The Suzuki-Miyaura coupling is particularly effective for forming new carbon-carbon bonds.

Mechanism of Suzuki-Miyaura Coupling: The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.^{[6][7]}

- Oxidative Addition: The aryl bromide (our substrate) reacts with the Pd(0) catalyst to form a Pd(II) intermediate.
- Transmetalation: The organoboron reagent (e.g., a boronic acid), activated by a base, transfers its organic group to the palladium center.
- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Studies on related 6-halogenoimidazo[1,2-a]pyridines have shown this position to be highly reactive towards Suzuki coupling, enabling the efficient synthesis of a wide range of C6-arylated or C6-heteroarylated derivatives.[8] This makes the title compound an ideal starting point for exploring structure-activity relationships (SAR) in this region of the molecule.

Reactivity at the C2-Amino Group

The primary amine at the C2 position is a versatile nucleophile. It can readily undergo a variety of transformations, including:

- **Acylation/Sulfonylation:** Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) to form amides and sulfonamides.
- **Alkylation:** Reaction with alkyl halides to form secondary or tertiary amines.
- **Reductive Amination:** Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

Applications in Medicinal Chemistry

The imidazo[1,2-a]pyrazine scaffold is a cornerstone in modern medicinal chemistry, known for its ability to interact with various biological targets.[5] Derivatives have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[7]

Specifically, this scaffold is a key component in the development of protein kinase inhibitors. Kinases are critical targets in oncology, and small molecules that can modulate their activity are highly sought after. Substituted imidazo[1,2-a]pyrazin-8-amines, close analogs of the title compound, have been discovered as potent inhibitors of Breast Tumor Kinase (Brk/PTK6), highlighting the potential of this chemical class in developing targeted cancer therapies.[9] **6-Bromoimidazo[1,2-a]pyrazin-2-amine** serves as an essential intermediate, allowing for the systematic exploration of substitutions at the C6 position to optimize potency, selectivity, and pharmacokinetic properties.[10]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **6-bromoimidazo[1,2-a]pyrazin-2-amine** is associated with the following hazards:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Handling Recommendations:

- Use in a well-ventilated area or a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place under an inert atmosphere.^[2]

Conclusion

6-Bromoimidazo[1,2-a]pyrazin-2-amine is a high-value, strategically functionalized building block for chemical synthesis and drug discovery. Its dual reactive sites—the C6-bromo group amenable to cross-coupling and the C2-amino group for standard nucleophilic transformations—provide chemists with a powerful platform for generating diverse molecular libraries. Its relevance is firmly established in the pursuit of novel therapeutics, particularly in the area of kinase inhibition. This guide has outlined its core properties and provided the necessary technical insights for its effective utilization in research and development settings.

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